molecular formula C20H18N2O4S B2425893 2-(3,4,5-Trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 97146-34-4

2-(3,4,5-Trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No. B2425893
CAS RN: 97146-34-4
M. Wt: 382.43
InChI Key: NUMCGWKZWCMNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3,4,5-Trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule that contains a pyrimidine ring fused with a chromene ring, which is further substituted with a trimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a chromene ring, and a trimethoxyphenyl group attached to it . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .

Scientific Research Applications

Mechanochemical Synthesis and Biological Evaluation

Research on metal complexes with pyrimidine thiones, including derivatives of pyrimidine-2-thione, has been explored through mechanochemical synthesis. These complexes exhibit significant biological activities, such as antibacterial effects and DNA photocleavage potential, suggesting their applicability in medical and biochemical research. The study demonstrates the impact of substitution on the biological potentials of these ligands, particularly noting that certain substitutions enhance their efficacy as antibacterial and DNA photocleaving agents (Sethi, Khare, & Choudhary, 2020).

Antimicrobial Applications

Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial potency against various gram-positive and gram-negative bacteria. These compounds have shown high effectiveness at low concentrations compared to standard treatments like Trimethoprim. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents, highlighting their role in addressing antibiotic resistance (Sarhan, Soliman, Saleh, & Nofal, 2021).

Anti-angiogenic and Vascular-targeting Properties

A study on thieno[2,3-d]pyrimidin-4(3H)-ones, with variations in the trimethoxyphenyl motif, explored their anticancer properties. These compounds were evaluated for their cytotoxicity against cancer cells, influence on tubulin polymerization, and anti-angiogenic activities. The findings suggest that certain derivatives, particularly those substituted with 3-iodo-4,5-dimethoxyphenyl, hold promise as anticancer drug candidates, highlighting the versatility of pyrimidine derivatives in cancer research (Gold, Köhler, Lanzloth, Andronache, Anant, Dandawate, Biersack, & Schobert, 2020).

Enzyme Inhibition and Antioxidant Activities

The conversion reactions of pyrimidine‐thiones with nucleophilic agents were investigated, leading to the synthesis of new compounds with potent inhibitory action against enzymes such as acetylcholinesterase and human carbonic anhydrase. These derivatives also exhibited significant antioxidant activities, indicating their potential in developing therapeutic agents for treating conditions associated with oxidative stress and enzyme dysregulation (Taslimi, Sujayev, Turkan, Garibov, Huyut, Farzaliyev, Mamedova, & Gulcin, 2018).

properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-23-15-9-12(10-16(24-2)17(15)25-3)18-21-19-13(20(27)22-18)8-11-6-4-5-7-14(11)26-19/h4-7,9-10H,8H2,1-3H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMCGWKZWCMNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-Trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

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